molecular formula C7H6N2O B186572 3-(furan-2-yl)-1H-pyrazole CAS No. 32332-98-2

3-(furan-2-yl)-1H-pyrazole

Cat. No. B186572
CAS RN: 32332-98-2
M. Wt: 134.14 g/mol
InChI Key: XHTWJTDNZKWQON-UHFFFAOYSA-N
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Description

“3-(furan-2-yl)-1H-pyrazole” is a chemical compound that contains a furan ring and a pyrazole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of “3-(furan-2-yl)-1H-pyrazole” and similar compounds often involves reactions such as hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . The synthesis can also involve the hydration of carbon–carbon double bonds in the side chain and furane ring .


Molecular Structure Analysis

The molecular structure of “3-(furan-2-yl)-1H-pyrazole” and similar compounds often involves a furan ring and a pyrazole ring. The C7–N1 distance indicates a C–N triple bond. The three N1–C7–C6 atoms with the bond angle of 178.5 (3)° are almost in a straight line .


Chemical Reactions Analysis

“3-(furan-2-yl)-1H-pyrazole” and similar compounds undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution with arenes . Additionally, these compounds can undergo secondary transformations under superacidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(furan-2-yl)-1H-pyrazole” and similar compounds can vary. For example, some compounds in this class are colorless liquids, but aged samples appear amber . They are miscible with but unstable in water .

Scientific Research Applications

Antimicrobial Activity

  • Application Summary: 3-(furan-2-yl)-1H-pyrazole has been used in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have demonstrated good antimicrobial activity .
  • Methods of Application: The synthesis involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . This affords products of hydroarylation of the carbon–carbon double bond .
  • Results: The compounds, at a concentration of 64 µg/mL, demonstrate good antimicrobial activity against yeast-like fungi Candida albicans . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .

Lung Carcinoma Treatment

  • Application Summary: Novel (3-(furan-2-yl)pyrazol-4-yl) chalcones have been developed that may be useful in the treatment of lung cancer .
  • Methods of Application: The new series of chalcones was confirmed by different spectral tools . MTT assay was used to detect the cytotoxic effect of the novel chalcones against lung cancer cell line (A549) . Molecular docking studies were performed on the most two effective chalcones .
  • Results: Different molecular techniques were utilized to study the activity and the effect of two chalcones on apoptosis of A549 cell line .

Flavoring Agent

  • Application Summary: Ethyl 3-(furan-2-yl)propionate, a derivative of 3-(furan-2-yl)-1H-pyrazole, can be used as a flavoring agent in the food industry .
  • Methods of Application: This compound is typically added to food products in small quantities to enhance or modify their flavor .
  • Results: The specific flavor profile imparted by this compound is not detailed in the available literature .

Synthesis of Complex Materials

  • Application Summary: 3-(furan-2-yl)-1H-pyrazole has been used in reactions with benzene and other arenes under the action of both TfOH and AlCl3 .
  • Methods of Application: The reactions afford complex mixtures of oligomeric materials .
  • Results: The specific properties and applications of these oligomeric materials are not detailed in the available literature .

Photoreactions

  • Application Summary: 3-(Furan-2-yl)isobenzofuran-1(3H)-one, a derivative of 3-(furan-2-yl)-1H-pyrazole, has been studied for its photoreactions .
  • Methods of Application: The photoproducts were isolated and their spectra were studied in situ .
  • Results: The specific outcomes of these photoreactions are not detailed in the available literature .

Biomass Conversion

  • Application Summary: Furan platform chemicals, including 3-(furan-2-yl)-1H-pyrazole, are being explored for their potential in biomass conversion .
  • Methods of Application: This involves the switch from traditional resources such as crude oil to biomass, requiring the replacement of chemical reactants and petroleum refineries with biorefineries .
  • Results: The specific outcomes and potential of these biomass conversions are not detailed in the available literature .

Safety And Hazards

Safety and hazards associated with “3-(furan-2-yl)-1H-pyrazole” and similar compounds can vary. For example, some compounds in this class can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future research on “3-(furan-2-yl)-1H-pyrazole” and similar compounds could focus on further understanding their synthesis, reactions, and properties. For example, one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions could be explored . Additionally, the spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals (FPCs) could be investigated .

properties

IUPAC Name

5-(furan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTWJTDNZKWQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356009
Record name 3-(furan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-yl)-1H-pyrazole

CAS RN

32332-98-2
Record name 3-(furan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
AA Hamed, IA Abdelhamid, GR Saad, NA Elkady… - International journal of …, 2020 - Elsevier
Three heteroaryl pyrazole derivatives; namely 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde and 1-phenyl-3-(pyridine-…
Number of citations: 82 www.sciencedirect.com
H Insuasty, B Insuasty, E Castro, J Cobo… - … Section C: Structural …, 2014 - scripts.iucr.org
In the title compound, C15H12N4OS2, the bond distances in the fused heterocyclic system show evidence for aromatic-type delocalization in the pyrazole ring with some bond fixation …
Number of citations: 1 scripts.iucr.org
C Zheng, D Wang, L Fan, J Zheng - Structural Chemistry, 2013 - Springer
The reactions of 3(5)-(4-methoxyphenyl)-5(3)-phenyl-1H-pyrazole (L 1 ) with nitric acid and 5-(4-benzyloxyphenyl)-3-(furan-2-yl)-1H-pyrazole(L 2 ) with hydrochloric acid produced [HL …
Number of citations: 8 link.springer.com
CY Zheng, DJ Wang, L Fan - Structural Chemistry, 2010 - Springer
Two new 3,5-diaryl-1H-pyrazoles: 3(5)-(4-tert-butylphenyl)-5(3)-(naphthalene-2-yl)-1H-pyrazole (1) and 5-(4-(benzyloxy)phenyl)-3-(furan-2-yl)-1H-pyrazole (2) were synthesized and …
Number of citations: 6 link.springer.com
YC Huang, J Haribabu, CM Chien, G Sabapathi… - Journal of Inorganic …, 2019 - Elsevier
Organometallic Ru(II)-arene complexes have emerged as potential alternatives to platinum appended agents due to their wide range of interesting features such as stability in solution …
Number of citations: 27 www.sciencedirect.com
AA Hamed, GR Saad, IA Abdelhamid, MM Abdel-Aziz… - Polymer Bulletin, 2022 - Springer
In this study two series (I and II) of Cs Schiff bases based on heterocyclic moieties/silver nanocomposites were prepared via in situ green rapid methodology using ascorbic acid. Cs …
Number of citations: 3 link.springer.com
AO Abdelhamid, SS Mostafa, A Maher, MS Nada - Eur. Chem. Bull, 2015 - core.ac.uk
Pyrazolo [l, 5-a] pyrimidines which are purine analogues proved to have wide varieties of useful pharmaceutical activities such as antitrypanisommal activity, 1 antischistosomal activity, …
Number of citations: 2 core.ac.uk
P Khanvilkar, SR Dash, D Banerjee… - Applied …, 2021 - Wiley Online Library
A series of pyrazol‐derived thiosemicarbazone ligands (L1–L4) were synthesized and reacted with [Ru(p‐cymene)(μ‐Cl)Cl] 2 to yield a series of “piano‐stool”‐type binuclear ruthenium …
Number of citations: 8 onlinelibrary.wiley.com
S Stotani, V Gatta, P Medarametla… - Journal of Medicinal …, 2019 - ACS Publications
Antibiotic resistance is posing a continuous threat to global public health and represents a huge burden for society as a whole. In the past decade, the interference with bacterial quorum …
Number of citations: 23 pubs.acs.org
S Sachdeva, N Dheer, S Hooda… - Applied …, 2023 - systems.enpress-publisher.com
Schiff bases are a class of organic compounds which have good chelating properties. Due to this, they can form complexes with metal ions of the transition series. Schiff bases and their …
Number of citations: 0 systems.enpress-publisher.com

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